molecular formula C12H18N8O8 B1450364 2-(5-(Aminomethyl)-1,2,4-oxadiazol-3-yl)acetamide hemioxalate CAS No. 1820639-54-0

2-(5-(Aminomethyl)-1,2,4-oxadiazol-3-yl)acetamide hemioxalate

Cat. No. B1450364
CAS RN: 1820639-54-0
M. Wt: 402.32 g/mol
InChI Key: CZVFBXVEIILVAG-UHFFFAOYSA-N
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Description

This compound contains an oxadiazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom . It also contains an acetamide group, which is a functional group consisting of an acyl group (RCO-) bonded to nitrogen .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through cyclization reactions or substitution reactions involving amines .


Molecular Structure Analysis

The molecular structure of this compound would likely be influenced by the oxadiazole ring and the acetamide group. These groups could participate in hydrogen bonding and other intermolecular interactions, which could impact the compound’s physical and chemical properties .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds containing oxadiazole rings and acetamide groups are often involved in substitution reactions, condensation reactions, and other types of organic reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the acetamide group could increase the compound’s solubility in water .

Scientific Research Applications

Medicinal Chemistry and Drug Design

This compound, with its complex structure, is a potential candidate for the design of new pharmaceuticals. Its molecular interactions and physicochemical properties make it suitable for studying the effects of synthetic, semi-synthetic, and natural biologically active substances . Researchers can explore its efficacy and safety as a tailored drug, possibly enhancing life quality through novel therapeutic approaches.

Computational Chemistry Applications

The compound’s intricate molecular structure allows for advanced computational chemistry studies. It can be used to model and predict interactions with biological targets, aiding in the virtual screening of drug candidates and the optimization of lead compounds .

Synthesis of Bioactive Molecules

As part of a group of phenoxy acetamide derivatives, this compound can be utilized in the synthesis of bioactive molecules. It may serve as a building block for creating compounds with diverse pharmacological activities, such as chalcone, indole, and quinoline derivatives .

Biocatalysis

In the field of biocatalysis, this compound could be involved in the development of high-throughput screening methods for novel biocatalysts. Its derivatives may be used in enzymatic reactions, such as the oxidation processes in industrial chemistry .

Biomass Conversion

The compound’s derivatives could play a role in the conversion of cellulosic sugars into furan derivatives. These are crucial for creating alternatives to fossil resource-derived compounds in the energy and chemical industry .

Colorimetric Assays

Derivatives of this compound may be employed in the setup of colorimetric assays for detecting the presence of specific bio-based furan compounds in reaction mixtures. This application is significant for the fast screening of enzymes in biotechnological research .

Renewable Chemical Building Blocks

The compound can be investigated for its potential as a renewable and versatile building block in the synthetic industry. Its derivatives could be synthesized from biomass-derived feedstocks, contributing to sustainable development goals .

Catalysis Research

Research into the catalytic properties of this compound’s derivatives could lead to advancements in selective synthesis processes. For example, it could be used to enhance the selectivity of reactions over specific catalysts, improving yields and reducing by-products .

Mechanism of Action

Safety and Hazards

As with any chemical compound, handling this compound would require appropriate safety precautions. The specific safety and hazard information would depend on various factors including the compound’s reactivity, toxicity, and physical properties .

Future Directions

The future directions for research on this compound would likely depend on its potential applications. For example, if this compound shows promise as a pharmaceutical, future research could involve further testing its biological activity and optimizing its synthesis .

properties

IUPAC Name

2-[5-(aminomethyl)-1,2,4-oxadiazol-3-yl]acetamide;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C5H8N4O2.C2H2O4/c2*6-2-5-8-4(9-11-5)1-3(7)10;3-1(4)2(5)6/h2*1-2,6H2,(H2,7,10);(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZVFBXVEIILVAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=NOC(=N1)CN)C(=O)N.C(C1=NOC(=N1)CN)C(=O)N.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N8O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(5-(Aminomethyl)-1,2,4-oxadiazol-3-yl)acetamide hemioxalate
Reactant of Route 2
2-(5-(Aminomethyl)-1,2,4-oxadiazol-3-yl)acetamide hemioxalate
Reactant of Route 3
2-(5-(Aminomethyl)-1,2,4-oxadiazol-3-yl)acetamide hemioxalate
Reactant of Route 4
2-(5-(Aminomethyl)-1,2,4-oxadiazol-3-yl)acetamide hemioxalate
Reactant of Route 5
2-(5-(Aminomethyl)-1,2,4-oxadiazol-3-yl)acetamide hemioxalate
Reactant of Route 6
2-(5-(Aminomethyl)-1,2,4-oxadiazol-3-yl)acetamide hemioxalate

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